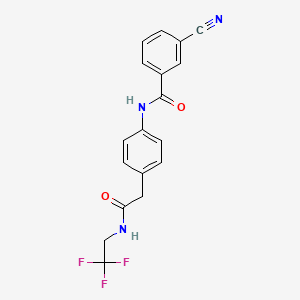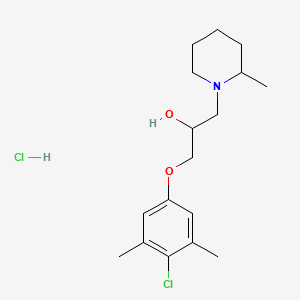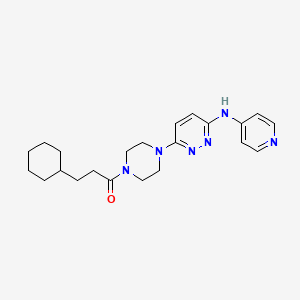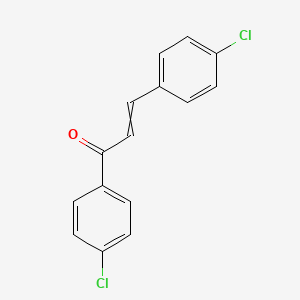
Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H20N2O6S and a molecular weight of 356.39. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds .
Synthesis Analysis
The synthesis of piperidine derivatives like this compound involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a nitrobenzenesulfonyl group, and an ethyl carboxylate group. The InChI code for this compound is 1S/C13H16N2O6S/c1-9-2-3-11 (15 (18)19)8-12 (9)22 (20,21)14-6-4-10 (5-7-14)13 (16)17/h2-3,8,10H,4-7H2,1H3, (H,16,17) .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions. For instance, they can undergo C-2 arylation through directed transition metal-catalyzed sp3 C-H activation . They can also participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Future Directions
Piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Ethyl 1-(2-methyl-5-nitrobenzenesulfonyl)piperidine-4-carboxylate, is an important task of modern organic chemistry . Future research may focus on improving the synthesis methods and exploring the therapeutic applications of these compounds .
Properties
IUPAC Name |
ethyl 1-(2-methyl-5-nitrophenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c1-3-23-15(18)12-6-8-16(9-7-12)24(21,22)14-10-13(17(19)20)5-4-11(14)2/h4-5,10,12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWWHAVGFZBXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-Methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]prop-2-enamide](/img/structure/B2597413.png)
![4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2597414.png)
![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2597415.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B2597418.png)
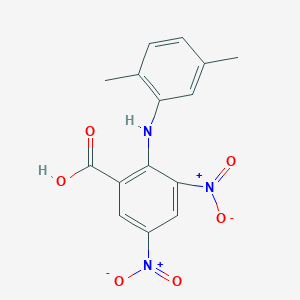
![1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2597420.png)
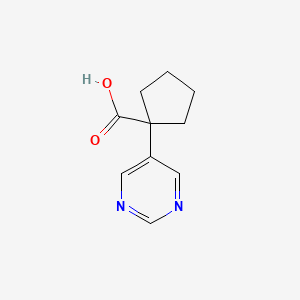
![N-Methyl-N-[3-(1-propylimidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2597422.png)
![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2597424.png)
